molecular formula C16H15NO B13078249 1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

Cat. No.: B13078249
M. Wt: 237.30 g/mol
InChI Key: FXKZYZUWYRSIHI-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxyisoindoline is an organic compound with the molecular formula C16H17NO. It is a derivative of isoindoline, featuring a benzyl group at the second position and a methoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methoxyisoindoline typically involves the condensation of an aromatic primary amine with a suitable aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-benzylbenzaldehyde with methoxyamine under acidic conditions to form the desired isoindoline derivative .

Industrial Production Methods

Industrial production of 2-Benzyl-5-methoxyisoindoline may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methoxyisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-methoxyisoindoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxyisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-methoxyisoindoline is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and offers potential advantages in various applications .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-benzyl-5-methoxyisoindole

InChI

InChI=1S/C16H15NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3

InChI Key

FXKZYZUWYRSIHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(C=C2C=C1)CC3=CC=CC=C3

Origin of Product

United States

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